Temsirolimus

Catalog No.
S548071
CAS No.
162635-04-3
M.F
C56H87NO16
M. Wt
1030.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temsirolimus

CAS Number

162635-04-3

Product Name

Temsirolimus

IUPAC Name

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Molecular Formula

C56H87NO16

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1

InChI Key

CBPNZQVSJQDFBE-UITOJQKMSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Solubility

Practically insoluble in water; soluble in alcohol
Solubility is independent of pH
Soluble in wate

Synonyms

CCI 779, CCI-779, rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate), temsirolimus, Torisel

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Description

The exact mass of the compound Temsirolimus is 1029.60249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water; soluble in alcoholsolubility is independent of phsoluble in waterin water, 4.8x10-5 mg/l at 25 °c (est)2.35e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of macrolide lactam in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Enhancing Anti-Cancer Immunity

Combination with Irinotecan for Metastatic Sarcoma

Treatment of Advanced Renal Cell Carcinoma

Interaction with Ketoconazole

Treatment of Neuroendocrine Tumors

Treatment of Mantle Cell Lymphoma

Temsirolimus is an antineoplastic agent primarily used in the treatment of renal cell carcinoma (RCC). It is a derivative of sirolimus, developed by Wyeth Pharmaceuticals and marketed under the brand name Torisel. The drug was approved by the U.S. Food and Drug Administration in May 2007 and by the European Medicines Agency shortly thereafter. Temsirolimus functions as a selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cellular growth, proliferation, and survival pathways .

The chemical formula for temsirolimus is C56H87NO16C_{56}H_{87}NO_{16}, with an average molecular weight of approximately 1030.29 g/mol. It is administered intravenously and exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism primarily through the cytochrome P450 3A4 enzyme system in the liver .

Temsirolimus acts as a specific inhibitor of the mammalian target of rapamycin (mTOR) protein complex [, ]. mTOR plays a critical role in cell growth, proliferation, and survival. By inhibiting mTOR, temsirolimus disrupts these processes in cancer cells, leading to tumor growth arrest and cell death [].

Temsirolimus acts by binding to an intracellular protein known as FK506-binding protein 12 (FKBP-12). This complex inhibits mTOR activity, leading to a cascade of effects that include:

  • Inhibition of Protein Synthesis: The inhibition of mTOR results in decreased phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, which are essential for protein synthesis.
  • Cell Cycle Arrest: Specifically, temsirolimus induces G1 phase arrest in tumor cells, preventing their progression through the cell cycle.
  • Reduction of Angiogenesis: By inhibiting mTOR, temsirolimus lowers levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and vascular endothelial growth factor (VEGF), thereby reducing tumor angiogenesis .

Temsirolimus exhibits significant biological activity against renal cell carcinoma by targeting the mTOR signaling pathway. Its mechanism includes:

  • Inhibition of Tumor Growth: By blocking mTOR, temsirolimus reduces the proliferation of cancer cells and promotes apoptosis.
  • Immunosuppressive Effects: Similar to its parent compound sirolimus, temsirolimus has immunosuppressive properties, which can be beneficial in certain clinical contexts but may also pose risks for infections or reactivation of latent viruses .
  • Metabolic Effects: Common adverse effects include metabolic disturbances such as hyperglycemia, hyperlipidemia, and anemia, which are often observed during treatment .

The synthesis of temsirolimus involves several key steps that transform sirolimus into its active form. The general synthetic route includes:

  • Modification of Sirolimus: Temsirolimus is synthesized from sirolimus through esterification processes that enhance its solubility and bioavailability.
  • Purification: The resultant compound undergoes purification to remove impurities and ensure pharmaceutical-grade quality.
  • Formulation: Temsirolimus is formulated into a liquid solution for intravenous administration, typically at concentrations suitable for clinical use .

Temsirolimus is primarily indicated for:

  • Renal Cell Carcinoma: It is used specifically for patients with advanced or metastatic RCC who have poor prognosis features.
  • Investigational Uses: Research is ongoing to explore its efficacy against other malignancies, including breast cancer and neuroendocrine tumors.

The drug's unique mechanism makes it particularly valuable in oncology, especially in cases where traditional therapies have failed .

Temsirolimus has been studied for potential drug-drug interactions due to its metabolism via cytochrome P450 3A4. Key interactions include:

  • Inhibitors of CYP3A4: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase blood concentrations of temsirolimus and its active metabolite sirolimus.
  • Inducers of CYP3A4: Conversely, agents that induce CYP3A4 (e.g., rifampicin) can decrease the effectiveness of temsirolimus by lowering its plasma levels.
  • Other Immunosuppressants: Caution is advised when used alongside other immunosuppressive agents due to potential cumulative effects on immune function .

Temsirolimus shares structural and functional similarities with several other compounds that inhibit mTOR or act as immunosuppressants. A comparison with these compounds highlights its unique properties:

CompoundMechanismPrimary UseUnique Features
SirolimusmTOR inhibitorOrgan transplantEstablished immunosuppressant
EverolimusmTOR inhibitorAdvanced breast cancerApproved for various cancers
CyclosporineCalcineurin inhibitorOrgan transplantDifferent target pathway
TacrolimusCalcineurin inhibitorOrgan transplantSimilar to cyclosporine but more potent
MycophenolateInhibitor of lymphocyte proliferationOrgan transplantNon-mTOR related mechanism

Temsirolimus is distinguished by its specific application in renal cell carcinoma and its unique pharmacokinetic profile compared to these similar compounds. Its selective action on mTOR makes it particularly effective in targeting cancer cells while minimizing some side effects associated with broader immunosuppressive therapies .

Selective Acylation of Rapamycin

The selective acylation of rapamycin represents the foundational approach for temsirolimus synthesis, targeting the specific hydroxyl group at position 42 of the rapamycin molecule [1] [2]. Temsirolimus is chemically defined as the 2,2-bis(hydroxymethyl) propionic acid ester of sirolimus, where the ester bond is formed selectively at the 42-hydroxyl position rather than the 31-hydroxyl position [3].

The classical method involves the reaction of rapamycin with 2,4,6-trichlorobenzoyl chloride and 2,2-bis(hydroxymethyl)propionic acid under protective conditions using 2,2-dimethoxypropane [2] [4]. This approach faces significant challenges due to the presence of two secondary hydroxyl groups at positions 31 and 42 on the rapamycin molecule, making selective monoacylation technically demanding [2] [4]. The traditional method achieves yields of only 20-47% and requires multiple reaction steps with complex purification procedures [4].

An improved regioselective synthesis strategy employs protection-deprotection sequences to ensure selectivity [2] [4]. In this approach, rapamycin is first treated with excess trimethylchlorosilane to protect both 31- and 42-hydroxyl groups, forming rapamycin 31,42-bis-trimethylsilyl ether [4]. Subsequently, the 42-protecting group is selectively removed under mild acidic conditions to yield rapamycin 42-hydroxyl-31-trimethylsilyl ether [4]. The free 42-hydroxyl group is then acylated with the appropriate anhydride, followed by removal of the 31-protecting group to obtain temsirolimus [4].

Recent advances have introduced more efficient acylation strategies using substituted boronic acid protection systems [4]. The method employs 2,2-dimethylol propionic acid protected by substituted boric acids such as ethylboronic acid, propylboronic acid, cyclohexylboronic acid, or benzylboronic acid [4]. This approach achieves yields of up to 54.8% while simplifying the synthetic route to two primary reaction steps [4].

The most advanced industrial approach utilizes isopropylidene-2,2-bis(methoxy) propionic acid anhydride as the acylating agent [2]. This method offers two distinct routes: direct acylation of rapamycin followed by deprotection, and regioselective acylation using protected rapamycin intermediates [2]. The regioselective route achieves remarkable yields of up to 93.6% through careful control of reaction conditions and protection strategies [2].

Lipase-Catalyzed Regioselective Esterification

The lipase-catalyzed regioselective esterification represents a significant advancement in green chemistry approaches for temsirolimus synthesis [5] [6] [7]. This enzymatic method addresses the challenges of conventional chemical synthesis by providing complete regioselectivity with environmentally friendly conditions [6] [7].

The lipase-catalyzed process employs immobilized Thermomyces lanuginose lipase as the biocatalyst for the regioselective acylation of rapamycin [5] [6]. Initial development work utilized enol acyl donors, which proved unfavorable for process development due to stability and scalability concerns [5]. Subsequent optimization identified p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate as an efficient non-enol acyl donor [5].

The optimized enzymatic process achieves conversion rates of 95.4% in methyl tert-butyl ether after 48 hours at 50°C [5]. The reaction conditions require screening of various commercial lipases and acyl donors to identify the most effective combinations [5] [6]. The process demonstrates complete regioselectivity, eliminating the formation of 31-acylated byproducts that complicate conventional chemical synthesis [6] [7].

Advanced lipase methodologies have been developed using aqueous micellar media with designer surfactants [8]. These systems employ TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) at concentrations of only 2 weight percent to facilitate enzymatic esterification in water as the reaction medium [8]. The aqueous system eliminates the need for organic solvents while maintaining high selectivity and efficiency [8].

The lipase-catalyzed approach offers several advantages including environmental sustainability, high regioselectivity, and mild reaction conditions [5] [6]. However, the method requires specialized enzymes and optimized reaction conditions, which may increase production costs compared to conventional chemical synthesis [5]. The enzymatic process demonstrates excellent scalability potential for industrial applications when properly optimized [5] [9].

Industrial-Scale Production Methodologies

Industrial-scale production of temsirolimus requires robust synthetic methodologies that balance yield, purity, cost-effectiveness, and scalability considerations [1] [4] [10]. The manufacturing process must address multiple technical challenges including regioselectivity, purification complexity, and quality control requirements [11] [10].

The primary industrial manufacturing approach employs a two-step synthetic route utilizing protected acid anhydrides [4]. The process begins with the preparation of intermediate compounds through protection reactions, followed by regioselective acylation and final deprotection steps [4]. The method employs substituted boric acid protection systems to achieve high yields while minimizing process complexity [4].

Step one involves the preparation of intermediate II through the reaction of 2,2-dimethylol propionic acid with substituted boric acids in tetrahydrofuran [4]. The reaction proceeds at room temperature, followed by heating and refluxing with toluene addition [4]. Cyclohexane is subsequently added to precipitate the desired intermediate with yields typically exceeding 80% [4].

Step two encompasses the acylation reaction where intermediate II is dissolved in appropriate organic solvents and treated with 2,4,6-trichlorobenzoyl chloride in the presence of alkali and acid binding agents [4]. The reaction proceeds under nitrogen atmosphere at temperatures between -20°C and 40°C for 4-8 hours [4]. Rapamycin and acid binding agents are then added, and the mixture reacts overnight at room temperature [4].

The final step involves deprotection using diol reagents in organic solvents at temperatures between -20°C and 20°C for 8-14 hours [4]. The process utilizes silica gel column chromatography for separation and purification of the final product [4]. Overall yields for this industrial method range from 54.8% to 93.6% depending on the specific route and optimization parameters [4].

Alternative industrial methodologies have been developed focusing on continuous processing and improved efficiency [10] [12]. These approaches incorporate advanced separation techniques including medium-pressure liquid chromatography and high-performance liquid chromatography for product isolation and purification [10]. The purification processes are designed to remove process impurities including unreacted rapamycin, regioisomeric monoesters, and diester byproducts [11] [10].

Manufacturing scale considerations include solvent selection, waste minimization, and process safety requirements [4] [10]. The industrial processes typically employ dichloromethane, tetrahydrofuran, toluene, and ethyl acetate as primary solvents, with careful attention to solvent recovery and recycling [4]. Temperature control systems ensure consistent reaction conditions, while automated addition systems provide precise reagent delivery [4].

Quality control integration throughout the manufacturing process includes in-process monitoring using high-performance liquid chromatography [11] [13]. Real-time analysis enables process adjustments to maintain product quality and yield optimization [13]. The manufacturing process incorporates multiple purification steps to achieve pharmaceutical-grade purity standards exceeding 98% [14].

Quality Control and Analytical Validation

Quality control and analytical validation for temsirolimus manufacturing encompass comprehensive methodologies designed to ensure product purity, potency, and safety throughout the production process [15] [16] [13]. The analytical framework addresses multiple critical quality attributes including assay determination, impurity profiling, stability assessment, and method validation parameters [14].

High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for temsirolimus quantification [17] [16]. The validated method employs reverse-phase chromatography using C18 stationary phases with mobile phase compositions of formic acid, tetrahydrofuran, and methanol in optimized ratios [17]. Detection wavelengths of 277-280 nanometers provide optimal sensitivity and specificity for temsirolimus analysis [17] [16].

Ultra-performance liquid chromatography coupled with mass spectrometry detection offers enhanced analytical capabilities for complex sample matrices [16] [14]. The method utilizes YMC Pack Pro C18 columns with trifluoroacetic acid, methanol, and acetonitrile mobile phase systems [16]. The integrated photodiode array and quadrupole mass detectors enable peak purity assessment and molecular mass determination for impurity identification [16] [14].

Method validation parameters demonstrate excellent analytical performance with linear response ranges from 50-120 micrograms per milliliter and correlation coefficients exceeding 0.9998 [17]. Precision studies show intraday and interday variability below 15.1% coefficient of variation [15] [18]. Accuracy assessments demonstrate recovery percentages between 98.61% and 99.35% across the analytical range [17] [13].

Stability-indicating analytical methods have been developed to assess temsirolimus degradation under various stress conditions [16] [19]. The methods successfully separate temsirolimus from degradation products formed under acidic, basic, oxidative, and photolytic conditions [16]. Forced degradation studies demonstrate method specificity and stability-indicating capability essential for pharmaceutical quality control [16].

Process impurity analysis employs specialized analytical techniques for identification and quantification of manufacturing-related substances [11] [13] [20]. Normal-phase high-performance liquid chromatography enables separation of rapamycin, temsirolimus regioisomer (monoester), and temsirolimus diester impurities [13] [21]. The analytical method achieves baseline resolution of all critical impurities with quantification limits appropriate for pharmaceutical specifications [13].

Liquid chromatography-mass spectrometry methods provide structural elucidation capabilities for unknown impurities encountered during process development [11] [20] [22]. Electrospray ionization mass spectrometry with tandem mass spectrometry detection enables molecular weight determination and fragmentation pattern analysis [11] [20]. These techniques facilitate impurity identification and structural characterization essential for regulatory compliance [22].

Bioanalytical methods for pharmacokinetic studies utilize liquid chromatography-tandem mass spectrometry for simultaneous determination of temsirolimus and its major metabolite sirolimus in human whole blood [15] [18] [23]. The validated method demonstrates sensitivity with lower limits of quantification at 0.25 nanograms per milliliter for temsirolimus and 0.1 nanograms per milliliter for sirolimus [15] [23].

Method validation encompasses precision, accuracy, linearity, range, specificity, robustness, and system suitability testing according to International Council for Harmonisation guidelines [13] [14]. Precision studies include system precision, method precision, and intermediate precision assessments [13]. Accuracy evaluation employs recovery studies at multiple concentration levels across the analytical range [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white powder
White solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

1029.60248569 g/mol

Monoisotopic Mass

1029.60248569 g/mol

Heavy Atom Count

73

LogP

log Kow = 4.25 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

624KN6GM2T

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (96.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H410 (90.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of renal cell carcinoma (RCC). Also investigated for use/treatment in breast cancer, lymphoma (unspecified), rheumatoid arthritis, and multiple myeloma.
FDA Label
Renal-cell carcinomaTorisel is indicated for the first-line treatment of adult patients with advanced renal-cell carcinoma (RCC) who have at least three of six prognostic risk factors. Mantle-cell lymphomaTorisel is indicated for the treatment of adult patients with relapsed and / or refractory mantle-cell lymphoma (MCL).
Treatment of mantle cell lymphoma

Livertox Summary

Temsirolimus is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. Temsirolimus therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents; Transplant Drugs

NCI Cancer Drugs

Drug: Temsirolimus
US Brand Name(s): Torisel
FDA Approval: Yes
Temsirolimus is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Temsirolimus is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Temsirolimus is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/

Pharmacology

Temsirolimus is an ester analog of rapamycin. Temsirolimus binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.

ATC Code

L01XE09
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE09 - Temsirolimus

Mechanism of Action

Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division. Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells. When mTOR was inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway was blocked. In in vitro studies using renal cell carcinoma cell lines, temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor.
Temsirolimus, an inhibitor of mammalian target of rapamycin (mTOR) kinase, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis), inhibition of apoptosis. Although the exact mechanism of action has not been fully elucidated, temsirolimus binds with high affinity to the intracellular protein FK506 binding protein-12 in vitro, forming a drug-protein complex that inhibits the activation of mTOR, which regulates cell division. This disruption of mTOR signaling suppresses proteins that regulate cell-cycle progression, thereby blocking cells in the G1 phase of the cell cycle. Inhibition of mTOR by temsirolimus also has been associated with reduced expression of hypoxia inducible factor 1alpha and 2alpha (HIF-1alpha and HIF-2alpha) in vitro, resulting in reduced expression of vascular endothelial growth factor (VEGF) and a potential antiangiogenic effect.
Temsirolimus inhibited T lymphocyte activity in mice, but the effects were reversible and T lymphocyte activity returned to normal within 24 hours of discontinuance. No consistent effect on lymphocyte population or activation was demonstrated in humans. However, infections may result from immunosuppression.
The phosphatidylinositol 3-kinase (PI3-K)/mammalian target of rapamycin (mTOR) signal transduction pathway integrates signals from multiple receptor tyrosine kinases to control cell proliferation and survival. Key components of the pathway are the lipid kinase PI3-K, the small guanosine triphosphate-binding protein Rheb, and the protein kinases Akt and mTOR. Important natural inhibitors of the pathway include the lipid phosphatase PTEN and the tuberous sclerosis complex. Several components of this pathway are targeted by investigational antineoplastic agents. Rapamycin (sirolimus), the prototypic mTOR inhibitor, exhibits activity in acute myeloid leukemia. Three rapamycin analogs, temsirolimus, everolimus, and AP23573, are in clinical trials for various hematologic malignancies. Temsirolimus has produced a 38% overall response rate in relapsed mantle cell lymphoma, and AP23573 has demonstrated activity in acute leukemia. Everolimus is undergoing clinical testing in lymphoma (Hodgkin and non-Hodgkin) and multiple myeloma. In addition, perifosine, an inhibitor of Akt activation that exhibits substantial antimyeloma activity in preclinical models, is being examined in relapsed multiple myeloma. Based on results obtained to date, it appears that inhibitors of the PI3-K/mTOR pathway hold promise as single agents and in combination for hematologic malignancies.
For more Mechanism of Action (Complete) data for Temsirolimus (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

162635-04-3

Absorption Distribution and Excretion

Infused intravenous over 30 - 60 minutes. Cmax is typically observed at the end of infusion
Excreted predominantly in feces (76%), 4.6% of drug and metabolites recovered in urine. 17% of drug was not recovered by either route following a 14-day sample collection.
172 L in whole blood of cancer patients; both temsirolimus and sirolimus are extensive distributed partitioned into formed blood elements
16.2 L/h (22%)
Following administration of a single 25 mg dose of temsirolimus in patients with cancer, mean temsirolimus Cmax in whole blood was 585 ng/mL (coefficient of variation, CV =14%), and mean AUC in blood was 1627 ng.hr/mL (CV=26%). Typically Cmax occurred at the end of infusion. Over the dose range of 1 mg to 25 mg, temsirolimus exposure increased in a less than dose proportional manner while sirolimus exposure increased proportionally with dose. Following a single 25 mg intravenous dose in patients with cancer, sirolimus AUC was 2.7-fold that of temsirolimus AUC, due principally to the longer half-life of sirolimus.
Following a single 25 mg intravenous dose, mean steady-state volume of distribution of temsirolimus in whole blood of patients with cancer was 172 liters. Both temsirolimus and sirolimus are extensively partitioned into formed blood elements.
Following a single 25 mg dose of temsirolimus in patients with cancer, temsirolimus mean (CV) systemic clearance was 16.2 (22%) L/hr.
It is not known whether temsirolimus is excreted into human milk...
Following IV administration of a single radiolabeled dose of temsirolimus, approximately 78% of the total radioactivity is recovered in feces and 4.6% in urine within 14 days.

Metabolism Metabolites

Primarily metabolized by cytochrome P450 3A4 in the human liver. Sirolimus, an equally potent metabolite, is the primary metabolite in humans following IV infusion. Other metabolic pathways observed in in vitro temsirolimus metabolism studies include hydroxylation, reduction and demethylation.
Sirolimus, an active metabolite of temsirolimus, is the principal metabolite in humans following intravenous treatment. The remainder of the metabolites account for less than 10% of radioactivity in the plasma.
Temsirolimus is metabolized by hydrolysis to sirolimus, the principal active metabolite. Both temsirolimus and sirolimus also are metabolized by cytochrome P-450 (CYP) isoenzyme 3A4. Although temsirolimus is metabolized to sirolimus, temsirolimus itself exhibits antitumor activity and is not considered a prodrug.
The in vitro metabolism of temsirolimus, (rapamycin-42-[2,2-bis-(hydroxymethyl)]-propionate), an antineoplastic agent, was studied using human liver microsomes as well as recombinant human cytochrome P450s, namely CYP3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1. Fifteen metabolites were detected by liquid chromatography (LC)-tandem mass spectrometry (MS/MS or MS/MS/MS). CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound. Incubation of temsirolimus with recombinant CYP3A4 produced most of the metabolites detected from incubation with human liver microsomes, which was used for large-scale preparation of the metabolites. By silica gel chromatography followed by semipreparative reverse-phase high-performance liquid chromatography, individual metabolites were separated and purified for structural elucidation and bioactivity studies. The minor metabolites (peaks 1-7) were identified as hydroxylated or desmethylated macrolide ring-opened temsirolimus derivatives by both positive and negative mass spectrometry (MS) and MS/MS spectroscopic methods. Because these compounds were unstable and only present in trace amounts, no further investigations were conducted. Six major metabolites were identified as 36-hydroxyl temsirolimus (M8), 35-hydroxyl temsirolimus (M9), 11-hydroxyl temsirolimus with an opened hemiketal ring (M10 and M11), N- oxide temsirolimus (M12), and 32-O-desmethyl temsirolimus (M13) using combined LC-MS, MS/MS, MS/MS/MS, and NMR techniques. Compared with the parent compound, these metabolites showed dramatically decreased activity against LNCaP cellular proliferation.

Wikipedia

Temsirolimus
LSM-4295

Drug Warnings

Anaphylaxis, dyspnea, flushing, and chest pain have been reported. Temsirolimus should be used with caution in patients with known hypersensitivity to the drug or its metabolites (eg, sirolimus), polysorbate 80, or any other ingredient in the formulation.
Pretreatment with an antihistamine prior to each dose of temsirolimus is recommended to prevent hypersensitivity reactions. Temsirolimus should be used with caution in patients with known hypersensitivity to antihistamines or with conditions requiring avoidance of antihistamines.
The safety and pharmacokinetics of temsirolimus were evaluated in a dose escalation phase 1 study in 110 patients with normal or varying degrees of hepatic impairment. Patients with baseline bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline bilirubin /= grade 3 adverse reactions and deaths, including deaths due to progressive disease, were greater in patients with baseline bilirubin >1.5 x ULN. temsirolimus is contraindicated in patients with bilirubin >1.5 x ULN due to increased risk of death. Use caution when treating patients with mild hepatic impairment. Concentrations of temsirolimus and its metabolite sirolimus were increased in patients with elevated AST or bilirubin levels. If temsirolimus must be given in patients with mild hepatic impairment (bilirubin >1 - 1.5 x ULN or AST >ULN but bilirubin No clinical studies were conducted with temsirolimus in patients with decreased renal function. Less than 5% of total radioactivity was excreted in the urine following a 25 mg intravenous dose of (14)C-labeled temsirolimus in healthy subjects. Renal impairment is not expected to markedly influence drug exposure, and no dosage adjustment of temsirolimus is recommended in patients with renal impairment.
For more Drug Warnings (Complete) data for Temsirolimus (29 total), please visit the HSDB record page.

Biological Half Life

Temsirolimus exhibits a bi-exponential decline in whole blood concentrations and the mean half-lives of temsirolimus and sirolimus were 17.3 hr and 54.6 hr, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. S. Skotnicki et al., US 5362718 (1994 to Am. Home Prod.)

Interactions

CYP3A4 inhibitors: Potential pharmacokinetic interaction (increased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with a potent CYP3A4 inhibitors should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.
CYP3A4 inducers: Potential pharmacokinetic interaction (decreased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with potent CYP3A4 inducers should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.
Angioedema-type reactions observed during concomitant therapy with angiotensin-converting enzyme (ACE) inhibitors. Caution is advised.
Increased risk of intracerebral bleeding in patients receiving concomitant therapy. Caution is advised.
For more Interactions (Complete) data for Temsirolimus (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Gomez-Fernandez C, Garden BC, Wu S, Feldman DR, Lacouture ME. The risk of skin rash and stomatitis with the mammalian target of rapamycin inhibitor temsirolimus: a systematic review of the literature and meta-analysis. Eur J Cancer. 2012 Feb;48(3):340-6. Epub 2011 Dec 27. Review. PubMed PMID: 22206873.
2: De Masson A, Fouchard N, Méry-Bossard L, Dauendorffer JN. Cutaneous and mucosal aphthosis during temsirolimus therapy for advanced renal cell carcinoma: review of cutaneous and mucosal side effects of mTOR inhibitors. Dermatology. 2011;223(1):4-8. Epub 2011 Aug 16. Review. PubMed PMID: 21846963.
3: Hess G. Temsirolimus for the treatment of mantle cell lymphoma. Expert Rev Hematol. 2009 Dec;2(6):631-40. Review. PubMed PMID: 21082954.
4: Gerullis H, Ecke TH, Eimer C, Heuck CJ, Otto T. mTOR-inhibition in metastatic renal cell carcinoma. Focus on temsirolimus: a review. Minerva Urol Nefrol. 2010 Dec;62(4):411-23. Review. PubMed PMID: 20944541.
5: Hoy SM, McKeage K. Temsirolimus: In relapsed and/or refractory mantle cell lymphoma. Drugs. 2010 Oct 1;70(14):1819-29. doi: 10.2165/11204940-000000000-00000. Review. PubMed PMID: 20836575.
6: Norum J, Nieder C, Kondo M. Sunitinib, sorafenib, temsirolimus or bevacizumab in the treatment of metastatic renal cell carcinoma: a review of health economic evaluations. J Chemother. 2010 Apr;22(2):75-82. Review. PubMed PMID: 20435564.
7: Ravaud A, Bernhard JC, Gross-Goupil M, Digue L, Ferriere JM. [mTOR inhibitors: temsirolimus and everolimus in the treatment of renal cell carcinoma]. Bull Cancer. 2010;97:45-51. Review. French. PubMed PMID: 20418203.
8: Stock C, Zaccagnini M, Schulze M, Teber D, Rassweiler JJ. Temsirolimus. Recent Results Cancer Res. 2010;184:189-97. Review. PubMed PMID: 20072839.
9: Dancey JE, Curiel R, Purvis J. Evaluating temsirolimus activity in multiple tumors: a review of clinical trials. Semin Oncol. 2009 Dec;36 Suppl 3:S46-58. Review. PubMed PMID: 19963100.
10: Hess G, Smith SM, Berkenblit A, Coiffier B. Temsirolimus in mantle cell lymphoma and other non-Hodgkin lymphoma subtypes. Semin Oncol. 2009 Dec;36 Suppl 3:S37-45. Review. PubMed PMID: 19963099.

Explore Compound Types